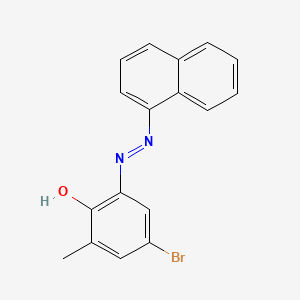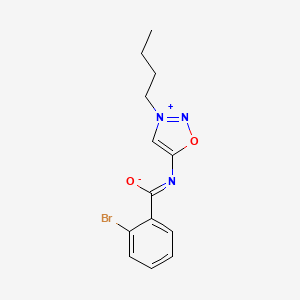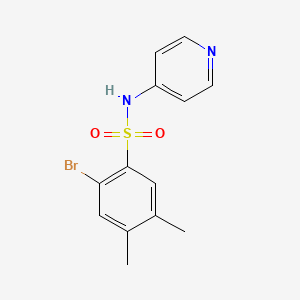
4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol is an organic compound with the molecular formula C17H13BrN2O It is a derivative of phenol, where the phenol ring is substituted with a bromine atom, a methyl group, and a naphthyldiazenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol typically involves the following steps:
Diazotization: The process begins with the diazotization of 1-naphthylamine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-bromo-2-methylphenol under acidic conditions to form the desired compound.
Industrial Production Methods
化学反应分析
Types of Reactions
4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phenol group can be oxidized to quinone derivatives, and the naphthyldiazenyl group can undergo reduction.
Coupling Reactions: The compound can participate in further coupling reactions with other diazonium salts.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced naphthyldiazenyl compounds.
科学研究应用
4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and interaction with cellular membranes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
4-Bromo-2-methylphenol: Lacks the naphthyldiazenyl group, making it less complex.
2-Methyl-6-(1-naphthyldiazenyl)phenol: Lacks the bromine atom, affecting its reactivity.
4-Bromo-2-methyl-6-(2-naphthyldiazenyl)phenol: Similar structure but with a different naphthyldiazenyl substitution pattern.
Uniqueness
4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol is unique due to the presence of both the bromine atom and the naphthyldiazenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H13BrN2O |
|---|---|
分子量 |
341.2 g/mol |
IUPAC 名称 |
4-bromo-2-methyl-6-(naphthalen-1-yldiazenyl)phenol |
InChI |
InChI=1S/C17H13BrN2O/c1-11-9-13(18)10-16(17(11)21)20-19-15-8-4-6-12-5-2-3-7-14(12)15/h2-10,21H,1H3 |
InChI 键 |
GKLZHXSFWWNFHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)N=NC2=CC=CC3=CC=CC=C32)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol](/img/structure/B13378630.png)
![2-[(4-Iodophenyl)hydrazono]-3-oxobutanamide](/img/structure/B13378639.png)

![3,5-Dichloro-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13378652.png)
![2-[(2-Hydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B13378664.png)
![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13378678.png)

![5-[(2-Hydroxy-5-nitrophenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13378685.png)
![(5Z)-2-(4-chloroanilino)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378687.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378692.png)

![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13378716.png)

![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13378731.png)
